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Compound of Interest

Compound Name: Cholesteryl palmitate-d31

Cat. No.: B15557434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cholesteryl palmitate-d31, a deuterated

form of cholesteryl palmitate, for its application in advanced research and drug development.

This document details its chemical and physical properties, experimental protocols for its use

as an internal standard in mass spectrometry-based lipidomics, and its application in nuclear

magnetic resonance studies.

Compound Identification and Properties
Cholesteryl palmitate-d31 is a stable isotope-labeled version of cholesteryl palmitate, where

31 hydrogen atoms on the palmitate chain have been replaced by deuterium. This isotopic

labeling makes it an invaluable tool for tracer studies in lipid metabolism and as an internal

standard for quantitative analysis.

CAS Number: 71826-32-9[1]

Chemical Structure:

CAS Index Name: Cholest-5-en-3-ol (3β)-, hexadecanoate-d31[1]

Molecular Formula: C₄₃H₄₅D₃₁O₂[1]

A summary of the key quantitative data for Cholesteryl palmitate-d31 is presented in Table 1.
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Property Value Reference

Molecular Weight 656.25 g/mol [1]

Purity >98% [1]

Physical State Solid [1]

Storage Temperature Freezer (-20°C) [1][2]

Melting Point (of non-

deuterated form)
74-77 °C [2][3]

Applications in Research
Cholesteryl palmitate-d31 serves as a critical tool in several research areas, primarily due to

its properties as a stable isotope-labeled lipid.

Internal Standard in Mass Spectrometry: In the field of lipidomics, accurate quantification of

lipid species is paramount. Cholesteryl palmitate-d31 is an ideal internal standard for the

analysis of cholesteryl esters by techniques such as Gas Chromatography-Mass

Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Its

chemical behavior is nearly identical to its non-deuterated counterpart, but its increased

mass allows for clear differentiation in a mass spectrometer. This enables precise

quantification by correcting for variations during sample preparation and analysis.

Tracer in Metabolic Studies: As a deuterated lipid, it can be introduced into biological

systems to trace the metabolic fate of cholesteryl palmitate.[5][6] This is particularly useful in

studying lipid transport, storage, and metabolism in various physiological and pathological

conditions. For instance, it can be used to investigate dysregulated lipid metabolism in

diseases like cardiometabolic disorders.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR spectroscopy is a

powerful technique for studying the structure and dynamics of lipid membranes. Cholesteryl
palmitate-d31 has been utilized in ²H-NMR studies to investigate its incorporation and

behavior within sphingomyelin dispersions, providing insights into the organization of lipid

bilayers.[2][7]
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Experimental Protocols
The following sections provide detailed methodologies for the application of Cholesteryl
palmitate-d31 in a research setting.

Quantitative Lipidomics using LC-MS with Cholesteryl
Palmitate-d31 as an Internal Standard
This protocol outlines a general workflow for the quantification of cholesteryl esters in a

biological sample, such as plasma, using Cholesteryl palmitate-d31.

1. Sample Preparation and Lipid Extraction (Folch Method):

To a 1 mL plasma sample, add a known amount of Cholesteryl palmitate-d31 in a
chloroform/methanol solution. The precise amount should be determined based on the
expected concentration of endogenous cholesteryl esters.
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein
precipitation.
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.
Dry the lipid extract under a gentle stream of nitrogen.

2. Chromatographic Separation (HPLC):

Reconstitute the dried lipid extract in a suitable mobile phase, for example, a mixture of
acetonitrile and isopropanol.
Use a C18 reversed-phase column for separation.
Employ a gradient elution with a mobile phase system such as:
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
The gradient can be programmed to start with a higher percentage of mobile phase A and
gradually increase the proportion of mobile phase B to elute the more hydrophobic lipids like
cholesteryl esters.

3. Mass Spectrometric Detection:
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The HPLC system is coupled to a mass spectrometer, such as a triple quadrupole (QQQ) or
a high-resolution mass spectrometer (e.g., Q-TOF).
Operate the mass spectrometer in a positive ion mode.
For targeted analysis on a QQQ instrument, use Multiple Reaction Monitoring (MRM) to
detect the specific precursor-to-product ion transitions for both the endogenous cholesteryl
esters and the Cholesteryl palmitate-d31 internal standard.

4. Data Analysis:

Quantify the endogenous cholesteryl esters by comparing the peak area of their respective
MRM transitions to the peak area of the Cholesteryl palmitate-d31 internal standard.

²H-NMR Spectroscopy of Lipid Dispersions
This protocol describes the use of Cholesteryl palmitate-d31 to study lipid membrane

dynamics.

1. Sample Preparation:

Prepare a lipid mixture containing the lipid of interest (e.g., sphingomyelin) and a small molar
percentage (e.g., 5 mol%) of Cholesteryl palmitate-d31.
Dissolve the lipids in an organic solvent like chloroform/methanol.
Evaporate the solvent under nitrogen to form a thin lipid film.
Hydrate the lipid film with a buffer solution (e.g., 50 wt% in water) to form a lipid dispersion.
Subject the dispersion to several freeze-thaw cycles to ensure homogeneity.

2. NMR Data Acquisition:

Transfer the lipid dispersion to an NMR tube.
Acquire ²H-NMR spectra at various temperatures using a high-field NMR spectrometer
equipped with a solid-state probe.
The spectral parameters, such as the quadrupolar splitting, provide information about the
mobility and orientation of the deuterated palmitate chain within the lipid bilayer.

Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Cholesteryl
palmitate-d31.
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Caption: Quantitative lipidomics workflow using stable isotope dilution.
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Caption: Simplified metabolic fate of Cholesteryl Palmitate-d31.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15557434?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

